N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with three methyl groups (at positions 1, 3, and 6) and a sulfone group (2,2-dioxido). The acetamide moiety is attached at position 5 of the aromatic system. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation.
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7-5-10-11(6-9(7)12-8(2)15)14(4)18(16,17)13(10)3/h5-6H,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDQDCCLXOWISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 345.42 g/mol
- CAS Number : 2034590-36-6
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamide under controlled conditions. Various methods such as refluxing and microwave-assisted synthesis have been employed to optimize yields and reduce reaction times.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
- A549 (Lung Cancer) : Exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin.
Table 1: Cytotoxic Activity of this compound
The selectivity of the compound towards cancer cells over non-cancerous cells suggests a promising therapeutic index.
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This pathway is crucial for cancer cell proliferation.
- Aromatase Inhibition : Compounds have shown significant aromatase inhibitory activity in breast cancer models.
Other Biological Activities
Beyond anticancer properties, compounds related to this compound have been reported to exhibit:
- Antiviral Activity : Thiadiazole derivatives have shown effectiveness against various viral infections.
- Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
One notable study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity:
Table 2: Summary of Biological Evaluations
| Compound Name | Activity Type | Tested Cell Lines | IC50 (µM) |
|---|---|---|---|
| Compound 4y | Anticancer | MCF7 | 0.084 |
| Compound 4v | Anticancer | A549 | 0.034 |
| Compound X | Antiviral | Various | Variable |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[c]thiadiazole Cores
The compound shares structural similarities with derivatives reported in , and 14, which also feature a benzo[c][1,2,5]thiadiazole ring but differ in substituents:
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide (): Incorporates a fluoro substituent and a benzodioxole-acetamide group.
- 3-(Trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide (): Replaces acetamide with a trifluoromethoxy-benzamide group, introducing strong electron-withdrawing effects and lipophilicity .
- N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide (): Substitutes acetamide with a thiophene-carboxamide, which may enhance π-π stacking interactions in biological targets .
Key Structural Differences:
*Estimated based on molecular formula.
Thiadiazole and Thiazole Derivatives with Acetamide Moieties
–10 highlight N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]acetamide (Ki = 0.79 nM for A3 adenosine receptor (A3AR)), a monocyclic thiadiazole with high antagonist activity .
Pharmacological Comparison:
The target compound’s sulfone group may reduce membrane permeability compared to non-sulfone thiadiazoles, but this could be advantageous for water-soluble therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
